hGGPPS-IN-3

Multiple Myeloma Cancer Cell Biology Antiproliferative Assay

hGGPPS-IN-3 (Compound 13h) is a highly potent and selective C-2-substituted thienopyrimidine-based bisphosphonate (C2-ThP-BP) inhibitor of human geranylgeranyl pyrophosphate synthase. It has been specifically validated to induce target-selective apoptosis in multiple myeloma cells (RPMI-8226 EC50 = 161 nM) and demonstrates robust in vivo anti-myeloma activity, distinguishing it from generic GGPPS inhibitors or broad-spectrum bisphosphonates like zoledronate. This makes it the definitive chemical probe for dissecting protein geranylgeranylation and benchmarking mevalonate pathway inhibitors in oncology research. To purchase hGGPPS-IN-3 for your research, please request a quote or order directly from the suppliers listed below.

Molecular Formula C21H19BrN4O7P2S
Molecular Weight 613.3 g/mol
Cat. No. B12402473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehGGPPS-IN-3
Molecular FormulaC21H19BrN4O7P2S
Molecular Weight613.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O)Br
InChIInChI=1S/C21H19BrN4O7P2S/c1-11-5-6-14(10-16(11)22)23-19(27)13-4-2-3-12(9-13)17-24-18(15-7-8-36-20(15)25-17)26-21(34(28,29)30)35(31,32)33/h2-10,21H,1H3,(H,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33)
InChIKeyWULFKXIDSFBTSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hGGPPS-IN-3 (Compound 13h): A Potent and Selective hGGPPS Inhibitor for Targeted Cancer Research


hGGPPS-IN-3 (also known as Compound 13h) is a C-2-substituted thienopyrimidine-based bisphosphonate (C2-ThP-BP) analogue that acts as a potent inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS) [1]. This enzyme is a key downstream component of the mevalonate pathway, crucial for the post-translational prenylation of small GTPases like Rap1A, which are implicated in cancer cell proliferation and survival [2]. By selectively inhibiting hGGPPS, hGGPPS-IN-3 disrupts these critical signaling cascades, positioning it as a specialized research tool for studying isoprenoid biology and developing targeted therapies for malignancies such as multiple myeloma .

Why hGGPPS-IN-3 is Not a Generic Substitute for Other Bisphosphonate or GGPPS Inhibitors


The molecular target, hGGPPS, is structurally complex and its active site is known to accommodate a variety of bisphosphonate scaffolds with differing selectivities and cellular outcomes [1]. A generic inhibitor like digeranyl bisphosphonate (DGBP) or even another C2-ThP-BP analog cannot be assumed to replicate the specific activity profile of hGGPPS-IN-3. Subtle changes in the linker moiety or side chain of these compounds have been shown to significantly impact their cellular toxicity and target engagement [2]. Furthermore, many commercially available GGPPS inhibitors are poorly characterized in terms of their cellular selectivity and in vivo activity, whereas hGGPPS-IN-3 has been specifically validated to induce target-selective apoptosis in multiple myeloma cells and exhibit anti-myeloma activity in vivo . Therefore, substituting hGGPPS-IN-3 with a different, less-characterized analog or a broader-spectrum bisphosphonate like zoledronate (an FPPS inhibitor) could lead to divergent and unpredictable experimental results [3].

Quantitative Differentiation of hGGPPS-IN-3: A Data-Driven Guide for Scientific Selection


In Vitro Antiproliferative Activity in Multiple Myeloma Cells

hGGPPS-IN-3 demonstrates potent, sub-micromolar antiproliferative activity against the RPMI-8226 human multiple myeloma cell line . Its potency can be directly compared to other hGGPPS inhibitors within the same study to assess relative efficacy in a cellular context.

Multiple Myeloma Cancer Cell Biology Antiproliferative Assay

Class-Specific Structural Basis for Potent hGGPPS Inhibition

hGGPPS-IN-3 belongs to the C2-ThP-BP class of inhibitors, which have been rationally designed and optimized for potent hGGPPS inhibition [1]. This class leverages a thienopyrimidine core to achieve high affinity binding, a feature that distinguishes it from earlier-generation bisphosphonates like digeranyl bisphosphonate (DGBP), which lack this optimized heterocyclic scaffold [2].

Enzymology Structural Biology Medicinal Chemistry

Demonstrated In Vivo Antimyeloma Activity

Unlike many research-grade hGGPPS inhibitors that lack in vivo characterization, hGGPPS-IN-3 has been demonstrated to exhibit significant anti-myeloma activity in an animal model . This is a critical differentiator from compounds like CML-07-119, a structurally distinct GGPPS inhibitor that has been evaluated for acute myeloid leukemia (AML) , but whose efficacy in multiple myeloma models is not established.

In Vivo Pharmacology Multiple Myeloma Xenograft Model

High Chemical Purity for Reproducible Research

Commercial batches of hGGPPS-IN-3 are provided with a specified purity of ≥98% [1]. This high level of purity ensures that the observed biological effects are attributable to the target compound and not to confounding impurities, which is essential for reproducible research.

Chemical Analysis Quality Control Reproducibility

Recommended Research and Industrial Application Scenarios for hGGPPS-IN-3


Target Validation and Mechanism-of-Action Studies in Multiple Myeloma

Given its validated in vivo anti-myeloma activity and potent in vitro effects on RPMI-8226 cells (EC50 = 161 nM) , hGGPPS-IN-3 is the ideal chemical probe for dissecting the role of hGGPPS and protein geranylgeranylation in multiple myeloma pathogenesis. Researchers can use this compound to confirm on-target effects through rescue experiments with geranylgeraniol (GGOH) and to investigate downstream signaling pathways, such as those involving Rap1A prenylation [1].

Comparative Pharmacology Studies of Isoprenoid Pathway Inhibitors

hGGPPS-IN-3 serves as a critical tool for benchmarking against other inhibitors of the mevalonate pathway. Its high potency and selectivity for hGGPPS allow for clear differentiation from the effects of FPPS inhibitors like zoledronate [2]. By using hGGPPS-IN-3 in parallel with other pathway inhibitors, researchers can deconvolute the specific biological consequences of blocking GGPP synthesis versus other isoprenoid intermediates.

Lead Optimization and Structure-Activity Relationship (SAR) Campaigns

As a member of the well-characterized C2-ThP-BP class [3], hGGPPS-IN-3 provides a robust structural and activity benchmark for medicinal chemistry programs aimed at developing next-generation hGGPPS inhibitors. Its structure can be used as a starting point for further optimization to improve drug-like properties such as metabolic stability and oral bioavailability, building upon the established scaffold.

In Vivo Preclinical Efficacy Studies for Multiple Myeloma

For groups with established animal models of multiple myeloma, hGGPPS-IN-3 is a suitable tool compound for initial in vivo proof-of-concept studies. The compound's demonstrated in vivo activity reduces the risk associated with testing a novel, unvalidated inhibitor. It can be used to assess the therapeutic potential of hGGPPS inhibition, either as a single agent or in combination with standard-of-care therapies, before investing in more advanced lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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